

Application Notes and Protocols: Nitrogen-17 in the Study of Neutron-Rich Nuclei

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitrogen-17

Cat. No.: B1197461

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the neutron-rich isotope **Nitrogen-17** (^{17}N) in nuclear physics research. The following sections detail the production of ^{17}N , its application in studying the structure of exotic nuclei, and detailed protocols for key experimental techniques.

Introduction to Nitrogen-17

Nitrogen-17 is a radioactive isotope with a half-life of 4.173(4) seconds.^[1] It primarily undergoes beta decay, with a significant branch of beta-delayed neutron emission (βn), making it a valuable tool for studying the properties of neutron-rich nuclei far from stability.^{[1][2]} The study of such nuclei is crucial for understanding nuclear structure, nuclear astrophysics, and for testing and refining nuclear models. The main decay modes of ^{17}N are beta decay to bound states of Oxygen-17 (^{17}O) and beta-delayed neutron emission, where the initial beta decay populates unbound states in ^{17}O which then decay by neutron emission to Oxygen-16 (^{16}O).^{[1][2]}

Production of Nitrogen-17 Beams

Radioactive ion beams (RIBs) of ^{17}N can be produced via several methods, primarily through transfer reactions and in-flight fragmentation. The choice of method depends on the desired beam energy and intensity.

Transfer Reactions

A common method for producing low-energy ^{17}N beams is through transfer reactions. An example of such a reaction is the bombardment of a Beryllium-9 (^9Be) target with an Oxygen-18 (^{18}O) primary beam.

Reaction: $^9\text{Be}(^{18}\text{O}, ^{17}\text{N})^{10}\text{B}$

This method has been successfully used to produce ^{17}N beams for in-beam γ -ray spectroscopy.^[3] The resulting ^{17}N ions are then separated from other reaction products using a magnetic spectrometer.

In-Flight Fragmentation

For higher energy beams, in-flight fragmentation is a suitable production mechanism. This involves the fragmentation of a heavier primary beam, such as Neon-22 (^{22}Ne), on a light target. The resulting fragments, including ^{17}N , are then selected and purified using a fragment separator. This technique has been employed to produce ^{17}C and ^{18}C , which are precursors to ^{17}N in some decay chains.^[4]

Applications in Nuclear Structure Studies

Nitrogen-17 serves as a crucial probe in the investigation of neutron-rich nuclei through two primary spectroscopic techniques: in-beam γ -ray spectroscopy and β -delayed neutron spectroscopy.

In-Beam γ -ray Spectroscopy

In this technique, a ^{17}N beam is directed onto a secondary target to induce nuclear reactions, such as fusion-evaporation or deep-inelastic scattering. The γ -rays emitted from the excited nuclei produced in these reactions are detected using arrays of high-purity germanium (HPGe) detectors. This method allows for the study of the energy levels and transition probabilities in neutron-rich nuclei, providing insights into their shell structure and collective properties.

β -Delayed Neutron Spectroscopy

The β -delayed neutron emission of ^{17}N provides a unique window into the structure of the daughter nucleus, ^{17}O , at energies above the neutron separation energy. By measuring the

energy spectrum of the emitted neutrons, typically using time-of-flight (TOF) techniques, information about the energy levels, spin, and parity of the neutron-emitting states in ^{17}O can be obtained.^[5] This data is essential for testing shell model calculations in light neutron-rich nuclei.

Quantitative Data Summary

The following tables summarize key quantitative data related to **Nitrogen-17**.

Table 1: Nuclear Properties of **Nitrogen-17**

Property	Value	Reference
Half-life	4.173(4) s	[1]
Mass Excess	7870.819 ± 15.021 keV	[6]
Beta Decay Energy ($Q\beta$)	8679.820 ± 15.020 keV	[6]
Spin and Parity	1/2-	[1]
Main Decay Modes	β^- , β^-n	[1]

Table 2: Beta-Delayed Neutron Emission Data for **Nitrogen-17** Decay

^{17}O Unbound State Energy (MeV)	Neutron Energy (keV)	Branching Ratio (%)
4.555	394	45.1
5.085	924	33.3
5.380	1219	12.1
5.940	1779	4.6

Data compiled from evaluated nuclear data sources.

Experimental Protocols

Protocol for Production of a ^{17}N Beam via Transfer Reaction

Objective: To produce a low-energy beam of ^{17}N for subsequent experiments.

Materials:

- Primary beam: $^{18}\text{O}^{6+}$ at 9.1 MeV/u
- Production target: 50 μm thick ^9Be foil
- Secondary beam line with magnetic separator (e.g., EN-course at RCNP, Osaka University) [3]
- Silicon detector telescope for particle identification

Procedure:

- Accelerate the $^{18}\text{O}^{6+}$ primary beam to 9.1 MeV/u.
- Direct the primary beam onto the ^9Be production target.
- Position the target at a slight angle (e.g., 2.5 degrees) relative to the beam axis to optimize the purity of the secondary beam.[3]
- Use a magnetic separator to select the ^{17}N reaction products based on their magnetic rigidity. The separator should consist of dipole magnets for momentum selection and quadrupole magnets for focusing.
- Place an energy degrader between stages of the magnetic separator to further purify the beam.
- Use a silicon detector telescope ($\Delta E-E$) at the focal plane of the separator to identify the secondary beam components and confirm the purity of the ^{17}N beam.

Protocol for In-Beam γ -ray Spectroscopy using a ^{17}N Beam

Objective: To study the excited states of a neutron-rich nucleus produced in a reaction induced by a ^{17}N beam.

Materials:

- ^{17}N beam (produced as described in Protocol 5.1)
- Secondary target (e.g., ^{130}Te for the study of ^{142}Pr)[3]
- Array of HPGe detectors (e.g., AGATA)
- Ancillary detectors for particle identification and tracking (e.g., VAMOS spectrometer)

Procedure:

- Transport the purified ^{17}N beam to the experimental area.
- Focus the beam onto the secondary target.
- Surround the target with an array of HPGe detectors to detect the emitted γ -rays with high energy resolution and efficiency.
- Use a magnetic spectrometer (e.g., VAMOS) to identify the reaction products and measure their scattering angles and momenta. This allows for event-by-event Doppler correction of the γ -ray energies.
- Acquire data in coincidence between the HPGe detectors and the ancillary detectors.
- Analyze the data to construct level schemes of the nuclei of interest by gating on specific reaction products and γ -ray transitions.

Protocol for β -Delayed Neutron Spectroscopy of ^{17}N

Objective: To measure the energy spectrum of neutrons emitted following the beta decay of ^{17}N .

Materials:

- Source of ^{17}N (e.g., produced and implanted into a thin foil)

- Beta detector (e.g., plastic scintillator)
- Neutron detector array (e.g., VANDLE) with good time resolution
- Data acquisition system capable of time-of-flight measurements

Procedure:

- Produce ^{17}N ions and implant them into a thin collection foil at the center of the experimental setup.
- Surround the source with a beta detector to tag the beta decay events.
- Place an array of neutron detectors at a known distance from the source.
- Measure the time difference between the detection of a beta particle and the subsequent detection of a neutron. This time difference corresponds to the neutron's time-of-flight.
- Calibrate the time-of-flight spectrum using known neutron energies from the decay of ^{17}N .^[5]
- Convert the time-of-flight spectrum into a neutron energy spectrum.
- Analyze the neutron energy spectrum to identify peaks corresponding to transitions from unbound states in ^{17}O to the ground state of ^{16}O .

Visualizations

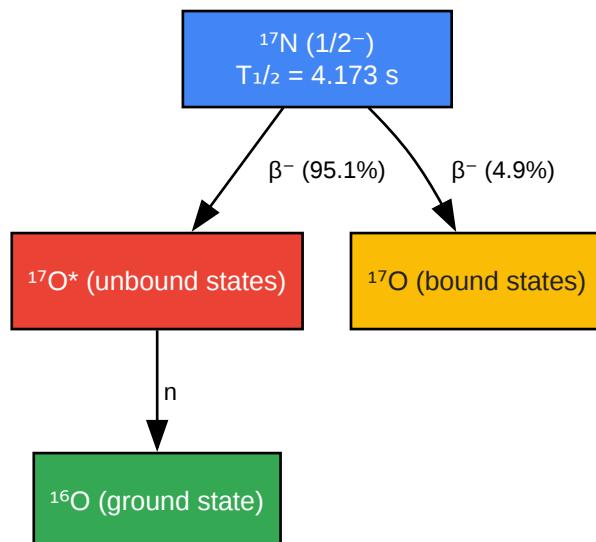


Figure 1: Simplified Decay Scheme of Nitrogen-17

[Click to download full resolution via product page](#)

Caption: Simplified decay scheme of **Nitrogen-17**.

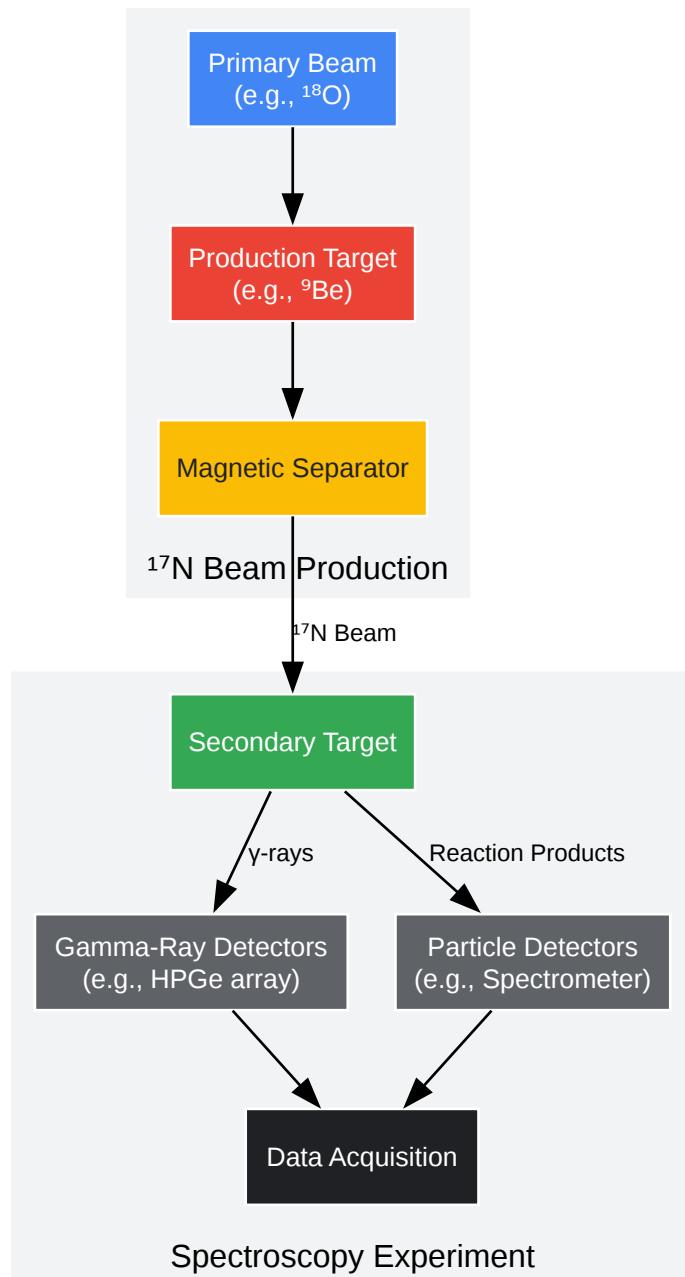


Figure 2: Workflow for In-Beam Gamma-Ray Spectroscopy

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in-beam gamma-ray spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrogen-17 - isotopic data and properties [chemlin.org]
- 2. Radioactive decay - Wikipedia [en.wikipedia.org]
- 3. dl.ndl.go.jp [dl.ndl.go.jp]
- 4. Study of the [beta]-delayed neutron decay of [sup 17]C and [sup 18]C (Journal Article) | ETDEWEB [osti.gov]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. atom.kaeri.re.kr [atom.kaeri.re.kr]
- To cite this document: BenchChem. [Application Notes and Protocols: Nitrogen-17 in the Study of Neutron-Rich Nuclei]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197461#nitrogen-17-in-studies-of-neutron-rich-nuclei>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com